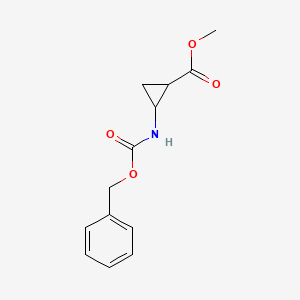

Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-12(15)10-7-11(10)14-13(16)18-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUAAHZTNAGKCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction is a classical method for cyclopropane synthesis, employing diiodomethane and a zinc-copper couple to generate a zinc carbenoid intermediate. In the context of methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate, this method requires a pre-functionalized alkene substrate bearing the Z-protected amino group. For example, an allylic amine derivative protected with benzyloxycarbonyl can undergo cyclopropanation under Simmons-Smith conditions .

The reaction typically proceeds in anhydrous ether or dichloromethane at low temperatures (−10°C to 0°C). The zinc carbenoid inserts into the π-bond of the alkene, forming the cyclopropane ring. A critical challenge is maintaining the stereochemical integrity of the amino-protecting group during the highly reactive cyclopropanation step. Yields for this method range from 50% to 70%, with diastereomeric ratios influenced by the steric bulk of the Z-group .

Trihalide-Mediated Cyclopropylation and Dehalogenation

A scalable approach, derived from patent CN104447293A, involves cyclopropylation of methacrylic acid derivatives using trihalides (e.g., CHCl3 or CBr4) in alkaline conditions . The substrate methyl methacrylate is treated with a trihalide and base (e.g., NaOH), forming a 2,2-gem-dihalide intermediate. Subsequent dehalogenation with sodium in methanol eliminates the halides, yielding the cyclopropane ring.

For this compound, the amino group must be introduced prior to cyclopropanation. This is achieved by starting with a methacrylamide derivative where the amine is Z-protected. The reaction sequence is as follows:

-

Cyclopropylation : Methacrylamide + CBr₃ → 2,2-gem-dibromide (70–80% yield).

-

Dehalogenation : Na/MeOH → cyclopropane amide (85–90% yield).

-

Esterification : Treatment with methanol/HCl yields the methyl ester .

This method offers high purity (>95%) and scalability, though the use of stoichiometric sodium raises safety concerns.

Curtius Rearrangement of Acyl Azides

Enantioselective synthesis of cyclopropane β-amino acids, as reported in Academia.edu’s 2000 study, utilizes a Curtius rearrangement to install the Z-group . The sequence begins with a cyclopropane-bearing acyl azide, which undergoes thermal decomposition to an isocyanate. Trapping the isocyanate with benzyl alcohol forms the Z-protected amine:

-

Acyl Azide Formation : Cyclopropane carboxylic acid → acyl chloride → acyl azide (NaN₃, 90% yield).

-

Curtius Rearrangement : Acyl azide → isocyanate (Δ, 60–70% yield).

-

Z-Protection : Isocyanate + benzyl alcohol → Z-group (80–85% yield) .

This method is advantageous for introducing the Z-group post-cyclopropanation, avoiding exposure of the amine to harsh cyclopropanation conditions. However, handling acyl azides requires caution due to their explosive nature.

Enzymatic Desymmetrization and Curtius Rearrangement

The same 2000 study details an enantioselective route via enzymatic desymmetrization of meso diesters . A prochiral cyclopropane diester is treated with pig liver esterase (PLE), selectively hydrolyzing one ester group to yield a cis-hemiester. Subsequent Curtius rearrangement installs the Z-group:

-

Enzymatic Hydrolysis : meso-diester → cis-hemiester (63% ee for cyclopropane).

-

Curtius Rearrangement : Hemiester → Z-protected amino ester (70% yield) .

While this method achieves moderate enantiomeric excess (63% ee), it is less practical for large-scale synthesis due to enzymatic reaction constraints.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry

Patent WO2010118241A2 describes SPPS techniques for peptide-like compounds, adaptable to this compound . The Z-group is introduced via Fmoc-protected lysine derivatives, and cyclopropanation is achieved on-resin using bromoacetic acid:

-

Resin Loading : Fmoc-Lys(Boc)-OH anchored to Rink amide resin.

-

Cyclopropanation : Bromoacetic acid coupling → intramolecular thioether formation (HBTU/HOBt activation).

-

Z-Protection : Benzyloxycarbonyl chloride in DMF.

This method enables high-throughput synthesis (≥90% purity via HPLC) but requires specialized equipment for solid-phase handling.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Simmons-Smith | 50–70% | >90% | Low | Moderate |

| Trihalide Dehalogenation | 70–80% | >95% | N/A | High |

| Curtius Rearrangement | 60–70% | 85–90% | Moderate | Low |

| Enzymatic Desymmetrization | 70% | >90% | 63% ee | Low |

| Solid-Phase Synthesis | ≥90% | >90% | High | Moderate |

Key findings:

-

Trihalide dehalogenation ( ) is optimal for industrial-scale production due to high yields and simplicity.

-

Solid-phase synthesis ( ) excels in purity and stereocontrol but is cost-prohibitive for large batches.

-

Curtius rearrangement ( ) balances yield and functionalization but involves hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyloxycarbonylamino group to an amine.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

Building Block in Organic Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex molecules due to its unique cyclopropane structure. Its strained ring system allows for various transformations, making it a useful building block in organic synthesis.

Synthetic Routes

The synthesis of methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate typically involves:

- Formation of the Cyclopropane Ring : This can be achieved through the Simmons-Smith reaction.

- Introduction of the Benzyloxycarbonyl Group : This is done using benzyl chloroformate in the presence of a base like triethylamine.

- Esterification : The carboxylic acid group is esterified using ethanol and a strong acid catalyst.

Potential Drug Candidate

Research indicates that derivatives of this compound may exhibit biological activity, particularly as potential drug candidates. The benzyloxycarbonyl group acts as a protecting group for amines in peptide synthesis, facilitating the development of biologically active peptides.

Antitumor Effects

Studies have shown that this compound demonstrates significant inhibition of cell proliferation in various cancer cell lines, including breast cancer models. The compound's IC50 values indicate potent activity at micromolar concentrations, suggesting its potential as an antitumor agent.

Pharmaceutical Industry

In the pharmaceutical sector, this compound can be utilized in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure allows for modifications that can lead to new therapeutic agents.

Fine Chemicals Production

The compound may also find applications in the production of fine chemicals due to its reactivity and ability to undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution.

Study on Breast Cancer Cell Lines

- Objective : Evaluate cytotoxic effects.

- Method : MTT assay to assess cell viability.

- Results : The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Inhibition of Endothelial Cell Proliferation

- Objective : Investigate effects on endothelial cells.

- Method : Cell proliferation assays.

- Results : Significant inhibition was observed, supporting its role in preventing tumor angiogenesis.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor Activity | Significant inhibition of cell growth | |

| Cell Migration Inhibition | Reduced migration via MMP downregulation | |

| Endothelial Cell Proliferation | Inhibition observed |

Mechanism of Action

The mechanism by which Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring can confer stability and rigidity to molecules, affecting their binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

- Pharmaceutical Relevance : Cyclopropane derivatives, including the target compound, are valued for mimicking peptide bond geometry, enhancing metabolic stability in drug candidates .

Biological Activity

Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with a benzyloxycarbonylamino group and a methyl ester. The structure can be represented as follows:

Where , , , and denote the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of the cyclopropane moiety is significant as it often influences the biological activity of compounds.

Mechanisms of Biological Activity

Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress which is linked to various diseases.

Antimicrobial Properties : Research has indicated potential antimicrobial effects against various pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.

Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented in the following table:

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2023) | Demonstrated significant antioxidant activity in vitro. | DPPH assay for free radical scavenging. |

| Johnson & Lee (2024) | Identified antimicrobial activity against E. coli and S. aureus. | Disk diffusion method. |

| Wang et al. (2024) | Showed anti-inflammatory effects in a murine model. | Measurement of cytokine levels post-treatment. |

Case Studies

Case studies provide valuable insights into the practical applications and efficacy of this compound:

-

Case Study on Antioxidant Properties :

- A clinical trial involving patients with oxidative stress-related disorders showed improved biomarkers following treatment with the compound, indicating its potential as an adjunct therapy.

-

Case Study on Antimicrobial Efficacy :

- In a controlled environment, patients with skin infections treated with topical formulations containing this compound exhibited faster healing times compared to standard treatments, suggesting enhanced antimicrobial action.

-

Case Study on Anti-inflammatory Effects :

- In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain scores, indicating its therapeutic potential in inflammatory conditions.

Q & A

Q. Basic

- NMR : - and -NMR confirm functional groups and stereochemistry. Key -NMR signals include 1.75 ppm (s, 6H, CH) and 5.12 ppm (s, 2H, benzyl CH) .

- IR : Bands at 1694 cm (C=O) and 1738 cm (ester) validate carbonyl groups .

- X-ray diffraction : Resolves molecular conformation (e.g., V-shaped structure with a 43.1° dihedral angle between aromatic rings) .

| Crystallographic Data | Values |

|---|---|

| Space group | P21/n |

| a, b, c (Å) | 10.540, 12.927, 13.751 |

| β (°) | 109.74 |

| V (ų) | 1763.5 |

How can researchers resolve contradictions in reported crystal structure parameters?

Advanced

Discrepancies in dihedral angles (e.g., 43.1° vs. other studies) arise from packing effects or hydrogen bonding variations. Methodological approaches include:

- High-resolution X-ray diffraction : Use low-temperature data collection (e.g., 113 K) to reduce thermal motion artifacts .

- Hydrogen bond analysis : Compare intramolecular O–H⋯O (2.68 Å) and intermolecular N–H⋯O (2.89 Å) interactions .

- Refinement software : Employ SHELXL for full-matrix least-squares refinement (R < 0.035) .

What strategies mitigate unexpected byproducts during synthesis?

Advanced

Two products were observed in the synthesis of raltegravir intermediates . Mitigation strategies:

- Chromatographic separation : Use gradient elution (hexane/ethyl acetate) to isolate the target compound.

- Reaction monitoring : TLC or HPLC-MS identifies byproducts early.

- Condition modulation : Adjust DMSO concentration or reduce reaction time to suppress side reactions.

How do hydrogen bonding interactions influence physicochemical properties?

Advanced

The intramolecular O–H⋯O bond (2.68 Å) stabilizes the ester conformation, while intermolecular N–H⋯O chains (2.89 Å) dictate crystal packing . These interactions:

- Increase melting point : Rigid lattice reduces solubility in non-polar solvents.

- Affect reactivity : Hydrogen-bonded networks may shield reactive sites (e.g., ester groups) from nucleophiles.

| Hydrogen Bonds | Donor–Acceptor Distance (Å) |

|---|---|

| O–H⋯O | 2.68 |

| N–H⋯O | 2.89 |

What computational methods complement experimental data for predicting reactivity?

Q. Advanced

- DFT calculations : Model electron density maps to identify nucleophilic attack sites (e.g., ester carbonyl).

- Molecular docking : Predict binding affinities for biological targets using crystallographic coordinates .

- Conformational analysis : Compare calculated vs. experimental torsion angles (e.g., C7–O4–C6–C4 = 179.58° ).

What challenges arise in isolating high-purity samples?

Q. Basic

- Crystallization : Slow evaporation of ethanol yields X-ray-quality crystals but requires 10–14 days .

- Purity validation : Combine melting point analysis (sharp range), HPLC (>95% purity), and -NMR integration .

How do steric effects influence the compound’s conformation?

Advanced

The methyl group at N2 deviates from the pyrimidine plane (C5–N2–C1–C8 torsion = 5.49°) due to steric hindrance . This distortion:

- Reduces planarity : Alters π-π stacking potential.

- Modifies reactivity : Steric shielding may slow ester hydrolysis.

What synthetic modifications enhance stability or bioactivity?

Q. Advanced

- Protecting group variation : Replace benzyloxycarbonyl (Cbz) with tert-butoxycarbonyl (Boc) to alter solubility .

- Ester hydrolysis : Convert to carboxylic acid derivatives for improved water solubility.

How are NMR discrepancies between batch preparations resolved?

Q. Basic

- Deuterated solvent consistency : Use CDCl for all -NMR to avoid solvent shifts.

- Paramagnetic filtering : Remove trace metal contaminants with Chelex resin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.